(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate, also known as L-695,256, is a chemical compound that has potential applications in scientific research. This compound is a diazepane derivative and has a unique chemical structure that makes it a valuable tool for studying various biological processes. In
Scientific Research Applications
Synthesis and Intermediate Utility
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules. Its practical synthesis is crucial for multikilogram production of Rho-kinase inhibitors like K-115, illustrating its significance in pharmaceutical manufacturing (Gomi et al., 2012). Additionally, related compounds, such as tert-butyl esters of cephalosporins, undergo structural modifications to incorporate functional groups like N,N-dimethylaminomethylene, which are vital for developing novel antibiotics (Vorona et al., 2007).
Catalytic and Synthetic Applications
This compound also finds application in the synthesis of complex molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for biologically active benzimidazole compounds, showcases the compound's utility in intricate organic syntheses (Liu Ya-hu, 2010). Similarly, the formation of stereochemically complex molecules like tert-butyl 7-alkylideneceph-3-em-4-carboxylates demonstrates its utility in generating molecules with potential therapeutic applications (Vorona et al., 2008).
Radiopharmaceutical Applications
The compound has implications in radiopharmaceuticals as well. For example, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate is a potential SPECT imaging agent for diazepam-insensitive benzodiazepine receptors (He et al., 1994).
Stereochemistry and Asymmetric Synthesis
The stereoselective synthesis of alpha-quaternary alpha-amino acid derivatives via 'one-pot' conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters emphasizes the compound's role in facilitating asymmetric synthesis and stereochemistry studies (Lupi et al., 2009).
Novel Complex Formation
Its derivatives are used to study complex formations, such as the synthesis of Mg II complexes of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazines, which has implications in studying the solvent effects on spectral properties (Tarakanov et al., 2011).
properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYEQQDVXSEN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.